
N,N'-Bis(4-chlorophenyl)-N,N'-diphenyl-1,4-phenylenediamine
Descripción general
Descripción
N,N’-Bis(4-chlorophenyl)-N,N’-diphenyl-1,4-phenylenediamine is an organic compound that belongs to the class of aromatic amines. This compound is characterized by the presence of two 4-chlorophenyl groups and two diphenyl groups attached to a 1,4-phenylenediamine core. It is known for its applications in various fields, including materials science and organic synthesis.
Métodos De Preparación
The synthesis of N,N’-Bis(4-chlorophenyl)-N,N’-diphenyl-1,4-phenylenediamine typically involves the reaction of 4-chloroaniline with diphenylamine in the presence of a suitable catalyst. One common method is the use of palladium-catalyzed coupling reactions, such as the Buchwald-Hartwig amination. The reaction conditions often include the use of a base, such as potassium carbonate, and a solvent, such as toluene or dimethylformamide, at elevated temperatures.
Industrial production methods may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and more efficient catalysts to increase yield and reduce production costs.
Análisis De Reacciones Químicas
N,N’-Bis(4-chlorophenyl)-N,N’-diphenyl-1,4-phenylenediamine undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form quinone derivatives. Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reduction reactions can convert the compound to its corresponding amine derivatives. Reducing agents such as lithium aluminum hydride are often used.
Substitution: The aromatic rings in the compound can undergo electrophilic substitution reactions. For example, nitration can introduce nitro groups into the aromatic rings using nitric acid and sulfuric acid.
The major products formed from these reactions depend on the specific reagents and conditions used. For instance, oxidation typically yields quinones, while reduction produces amines.
Aplicaciones Científicas De Investigación
N,N’-Bis(4-chlorophenyl)-N,N’-diphenyl-1,4-phenylenediamine has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules. Its unique structure makes it valuable in the development of new materials and catalysts.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the treatment of diseases where oxidative stress plays a role.
Industry: It is used in the production of dyes, pigments, and polymers. Its stability and reactivity make it suitable for various industrial applications.
Mecanismo De Acción
The mechanism of action of N,N’-Bis(4-chlorophenyl)-N,N’-diphenyl-1,4-phenylenediamine involves its interaction with molecular targets such as enzymes and receptors. The compound can act as an inhibitor or activator of specific biochemical pathways. For example, its ability to undergo redox reactions allows it to modulate oxidative stress in cells, which is relevant in both therapeutic and toxicological contexts.
Comparación Con Compuestos Similares
N,N’-Bis(4-chlorophenyl)-N,N’-diphenyl-1,4-phenylenediamine can be compared with other similar compounds, such as:
N,N’-Bis(4-chlorophenyl)thiourea: This compound has a similar structure but contains a thiourea group instead of a phenylenediamine core. It is known for its applications in agriculture and medicine.
N,N’-Bis(4-chlorophenyl)-1,4-phenylenediamine: This compound lacks the diphenyl groups and has different chemical properties and applications.
The uniqueness of N,N’-Bis(4-chlorophenyl)-N,N’-diphenyl-1,4-phenylenediamine lies in its combination of 4-chlorophenyl and diphenyl groups, which confer specific reactivity and stability, making it suitable for a wide range of applications.
Propiedades
IUPAC Name |
1-N,4-N-bis(4-chlorophenyl)-1-N,4-N-diphenylbenzene-1,4-diamine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C30H22Cl2N2/c31-23-11-15-27(16-12-23)33(25-7-3-1-4-8-25)29-19-21-30(22-20-29)34(26-9-5-2-6-10-26)28-17-13-24(32)14-18-28/h1-22H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SQYNUFZUOMNRHQ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)N(C2=CC=C(C=C2)N(C3=CC=CC=C3)C4=CC=C(C=C4)Cl)C5=CC=C(C=C5)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C30H22Cl2N2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40618769 | |
| Record name | N~1~,N~4~-Bis(4-chlorophenyl)-N~1~,N~4~-diphenylbenzene-1,4-diamine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40618769 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
481.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
113703-66-5 | |
| Record name | N~1~,N~4~-Bis(4-chlorophenyl)-N~1~,N~4~-diphenylbenzene-1,4-diamine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40618769 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details










Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
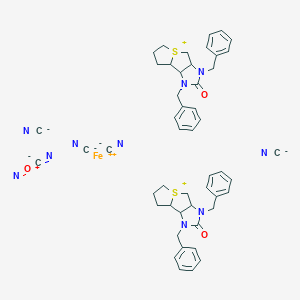

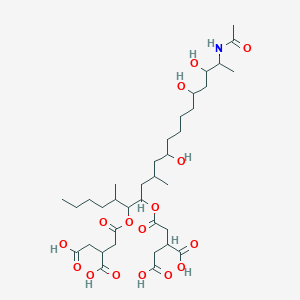
![4-[4-[2-(2-hydroxyethoxy)ethylcarbamothioylamino]phenoxy]-3-(2H-pyrrol-1-ium-1-yl)-5-sulfamoylbenzoic acid](/img/structure/B40451.png)
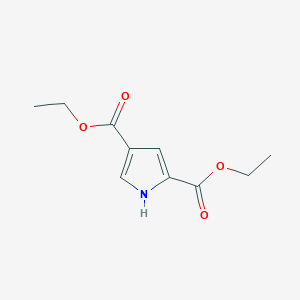
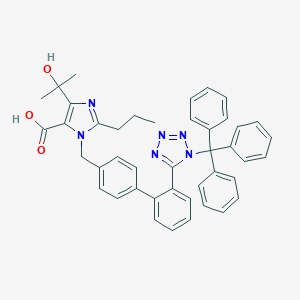

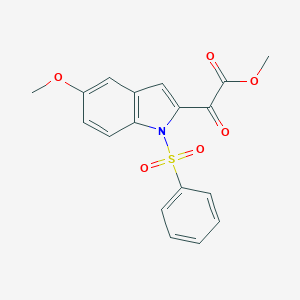
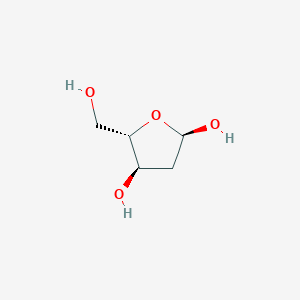

![7-Amino-2-(methylsulfanyl)[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxylic acid](/img/structure/B40461.png)



